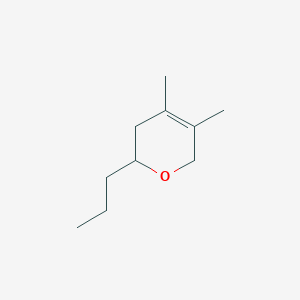

4,5-Dimethyl-2-propyl-3,6-dihydro-2h-pyran

Beschreibung

Eigenschaften

CAS-Nummer |

648882-76-2 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

4,5-dimethyl-2-propyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C10H18O/c1-4-5-10-6-8(2)9(3)7-11-10/h10H,4-7H2,1-3H3 |

InChI-Schlüssel |

JKEWMBLUIOGEJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1CC(=C(CO1)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aldol Condensation Method

One of the most common methods for synthesizing dihydropyrans involves an aldol condensation reaction between an aldehyde and a diene.

Reaction Overview : An aldehyde (such as propanal) reacts with isoprene in the presence of a Lewis acid catalyst.

-

- A mixture of isoprene and the chosen aldehyde is prepared under an inert atmosphere.

- A Lewis acid (e.g., aluminum chloride) is added to catalyze the reaction.

- The mixture is stirred at low temperatures (typically around 0°C to room temperature) for several hours.

Yields : Reports indicate yields can vary significantly based on the specific conditions employed, often ranging from 50% to 80% depending on the purity of starting materials and reaction time.

Michael Addition Method

The Michael addition method is another effective approach for synthesizing dihydropyrans.

Reaction Overview : This method involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

-

- An α,β-unsaturated carbonyl compound is reacted with a suitable nucleophile (such as an alcohol or amine) in the presence of a base.

- The reaction typically occurs at room temperature and can be monitored via thin-layer chromatography (TLC).

Yields : This method has been reported to yield products with purities exceeding 90%, making it a highly efficient synthesis route.

Comparative Analysis of Methods

The following table summarizes key aspects of the two primary methods for synthesizing 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran:

| Method | Reaction Type | Catalyst | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Aldol Condensation | Aldol Reaction | Lewis Acid (e.g., AlCl₃) | 50 - 80 | Several hours |

| Michael Addition | Nucleophilic Addition | Base | >90 | Room temperature |

Analyse Chemischer Reaktionen

Reaktionstypen: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Pyranring in Tetrahydropyran-Derivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyranring einführen.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Tetrahydropyran-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Naturstoffe.

Biologie: Die Verbindung wird zur Untersuchung von biologischen Wegen und Enzymwechselwirkungen verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien, Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen. Die Verbindung kann als Ligand wirken, an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und biochemischen Wegen führen, was letztendlich zu den gewünschten biologischen oder chemischen Wirkungen führt .

Ähnliche Verbindungen:

3,4-Dihydro-2H-pyran: Eine strukturell verwandte Verbindung mit ähnlicher Reaktivität, aber unterschiedlichen Substitutionssmustern.

5,6-Dihydro-2H-pyran-2-on: Eine weitere verwandte Verbindung mit einer Lactonringstruktur.

2H-Pyran-2,6(3H)-dion: Eine Verbindung mit einem ähnlichen Ringsystem, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: this compound ist aufgrund seines spezifischen Substitutionssmusters einzigartig, der ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen synthetischen und Forschungsanwendungen wertvoll .

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and applications:

Key Observations:

Substituent Effects on Physical State: Smaller substituents (e.g., methyl, propyl) correlate with liquid states (e.g., this compound), while bulkier groups (e.g., nitrophenyl) or fused rings (e.g., pyridazinone) result in solids . The unsubstituted 3,4-Dihydro-2H-pyran (DHP) is a volatile liquid used as a solvent, highlighting how alkyl substituents increase molecular weight and reduce volatility .

Reactivity and Synthetic Utility :

- Dihydropyrans with electron-donating groups (e.g., methyl, propyl) may participate in Diels-Alder reactions or serve as protecting groups for alcohols, as seen in the synthesis of azide-functionalized DHP derivatives .

- Halogenated derivatives (e.g., 4,5-dichloro-substituted compounds) are intermediates in pharmaceuticals, leveraging their electrophilic reactivity .

Applications: Alkyl-substituted dihydropyrans (e.g., 2-butyl-4,6-dimethyl-3,6-dihydro-2H-pyran) are used in fragrances due to their stability and volatility . Functionalized derivatives (e.g., pyridazinone-fused DHP) are pivotal in drug synthesis, such as aldose reductase inhibitors .

Biologische Aktivität

4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran (CAS No. 648882-76-2) is a compound belonging to the pyran class of organic compounds. Pyrans have garnered attention due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 140.23 g/mol. The compound features a pyran ring structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.23 g/mol |

| CAS Number | 648882-76-2 |

| IUPAC Name | This compound |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Antiviral Activity

Pyran derivatives have been explored for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry or replication processes. Further research is needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in various animal models. For instance, in a study assessing paw edema induced by histamine injection, treatment with this compound resulted in a significant reduction in inflammation markers.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of several pyran derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -

Anti-inflammatory Study :

In a controlled experiment involving mice, the administration of this compound significantly reduced paw swelling compared to the control group (p < 0.05). The compound was administered at doses of 50 mg/kg and 100 mg/kg.Treatment Group Paw Swelling (mm) Control 8.0 50 mg/kg 4.5 100 mg/kg 3.0

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells. This includes modulation of enzyme activity and alteration of signaling pathways involved in inflammation and immune response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.